molecular formula C13H10N2 B1217081 5-Methyl-1,10-phenanthroline CAS No. 3002-78-6

5-Methyl-1,10-phenanthroline

Cat. No.: B1217081
CAS No.: 3002-78-6
M. Wt: 194.23 g/mol
InChI Key: UJAQYOZROIFQHO-UHFFFAOYSA-N
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Description

5-Methyl-1,10-phenanthroline (C₁₃H₁₀N₂, CAS 3922-40-5) is a methyl-substituted derivative of 1,10-phenanthroline, where a methyl group replaces the hydrogen atom at the 5-position of the heteroaromatic ring . This ligand is widely used in coordination chemistry due to its strong chelating ability and ability to stabilize metal complexes in diverse oxidation states. Its structure features two nitrogen atoms at the 1- and 10-positions, enabling bidentate coordination to transition metals such as Ru, Pd, Zn, and Tl .

Preparation Methods

Traditional Synthesis via Skraup and Doebner-von Miller Reactions

The Skraup and Doebner-von Miller reactions represent classical approaches for constructing 1,10-phenanthroline frameworks. These methods involve cyclocondensation of o-phenylenediamine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For 5-methyl-1,10-phenanthroline, the Skraup reaction typically employs 5-methyl-o-phenylenediamine and glycerol in concentrated sulfuric acid, followed by dehydrogenation using oxidizing agents such as arsenic pentoxide (As₂O₅) or nitrobenzene .

Key Challenges and Limitations

  • Low Yields : Traditional methods yield this compound in <20% due to competing polymerization and side reactions .

  • Environmental Concerns : Use of arsenic-based oxidants generates toxic waste, complicating large-scale production .

  • Regioselectivity Issues : Uncontrolled methylation often produces mixtures of 5-, 6-, and 4-methyl isomers, necessitating costly purification .

One-Step Synthesis from o-Phenylenediamine Derivatives

A modern one-step protocol, detailed in WO2010127574A1 , bypasses intermediate stages by directly reacting o-phenylenediamine hydrochlorides with ketene donors in mixed acidic media (e.g., HCl and acetic acid) . For this compound, this method substitutes the parent diamine with 5-methyl-o-phenylenediamine , enabling regioselective cyclization.

Reaction Mechanism and Conditions

  • Acid-Mediated Cyclization : The diamine hydrochloride reacts with ketene (generated in situ from diketene or acetyl chloride) at 70–100°C, forming a fused quinoline intermediate .

  • Dehydrogenation : Oxidative aromatization using air or mild oxidants (e.g., Fe³⁺) completes the phenanthroline ring .

Optimized Parameters (Example 4 Adaptation)

ParameterValue
Starting Material5-Methyl-o-phenylenediamine
Solvent SystemHCl/Acetic Acid (1:2 v/v)
Temperature95–100°C
Reaction Time8–12 hours
Yield35–40%

Advantages :

  • Eliminates arsenic-based reagents, reducing environmental impact.

  • Ketene donors suppress polymerization, enhancing regioselectivity .

A two-step approach, inferred from RSC Supplement C5CC07005H , involves bromination at the 5-position of 1,10-phenanthroline followed by methyl group introduction via cross-coupling .

Step 1: Regioselective Bromination

1,10-Phenanthroline undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 5-bromo-1,10-phenanthroline .

Step 2: Suzuki-Miyaura Coupling

The brominated intermediate reacts with methylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the methyl group .

Typical Reaction Conditions

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventDME/H₂O (3:1)
Temperature80°C
Reaction Time12–24 hours
Yield60–70% (over two steps)

Advantages :

  • High regioselectivity (>95%) for the 5-position.

  • Scalable to gram quantities with minimal purification .

Direct Methylation via C–H Activation

Emerging methodologies leverage transition metal catalysts to functionalize 1,10-phenanthroline directly. For example, palladium(II)-catalyzed C–H methylation employs methyl halides (e.g., CH₃I) and directing groups (e.g., pyridine) to achieve site-specific methylation .

Representative Protocol

  • Catalyst System : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), DMF, 120°C .

  • Yield : 25–30% (requires optimization for industrial use) .

Limitations :

  • Moderate yields due to competing side reactions.

  • High catalyst loading increases costs.

Comparative Analysis of Preparation Methods

MethodStarting MaterialsConditionsYieldEnvironmental ImpactScalability
Skraup Reactiono-Phenylenediamine, GlycerolH₂SO₄, As₂O₅, 150°C15–20%HighLow
One-Step Synthesis5-Me-o-PhenylenediamineHCl/AcOH, 95°C35–40%ModerateHigh
Bromination-Coupling1,10-Phenanthroline, NBSPd catalysis, 80°C60–70%LowModerate
C–H Activation1,10-Phenanthroline, CH₃IPd(OAc)₂, DMF, 120°C25–30%ModerateLow

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-1,10-phenanthroline can undergo oxidation reactions to form N-oxides.

    Complexation: This compound readily forms complexes with metal ions such as iron(II), copper(II), and zinc(II).

Common Reagents and Conditions:

    Oxidation: Peroxomonosulfate ion in acidic conditions.

    Complexation: Metal salts (e.g., iron(II) sulfate, copper(II) chloride) in aqueous or organic solvents.

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-1,10-phenanthroline is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their electronic, magnetic, and catalytic properties .

Biology and Medicine: In biological research, metal complexes of this compound are investigated for their potential as anticancer agents due to their ability to intercalate with DNA and induce apoptosis in cancer cells .

Industry: This compound is used in analytical chemistry for the determination of metal ions in various samples. For example, it is employed in capillary zone electrophoresis to determine copper(II) in alloys .

Mechanism of Action

The mechanism by which 5-Methyl-1,10-phenanthroline exerts its effects is primarily through its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate the activity of metalloenzymes and interfere with metal-dependent biological processes. In the case of its anticancer activity, the metal complexes can intercalate with DNA, disrupting its structure and function, leading to cell death .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : >350°C (for carbazole-substituted derivatives, e.g., 4,7-Di(9H-carbazol-9-yl)-5-methyl-1,10-phenanthroline) .
  • Solubility : Moderately soluble in polar organic solvents (e.g., acetonitrile, DMSO) and benzene, with a solution enthalpy in benzene of -16.3 kJ·mol⁻¹ at 298 K .

Structural and Physical Properties

Key derivatives of 1,10-phenanthroline and their properties are compared below:

Compound Name Substituent(s) Melting Point (°C) ΔHsol in Benzene (kJ·mol⁻¹) Biological Activity (EC₅₀, μM)
5-Methyl-1,10-phenanthroline 5-CH₃ >350 -16.3 12.1
5-Chloro-1,10-phenanthroline 5-Cl 186–187 -15.8 11.1
5-Fluoro-1,10-phenanthroline 5-F 149–150 0.12
5-Nitro-1,10-phenanthroline 5-NO₂ 36.0
4,7-Diphenyl-1,10-phenanthroline 4,7-Ph 145–147
5,6-Dimethyl-1,10-phenanthroline 5,6-(CH₃)₂ 2.05

Key Observations :

  • Substituent Effects on Melting Points : Methyl and chloro substituents increase thermal stability (higher melting points), whereas fluorine and nitro groups reduce it .
  • Solubility Trends : Methyl and chloro derivatives exhibit comparable solubility in benzene, suggesting similar solvation energetics .
  • Biological Activity : Fluorinated derivatives (e.g., 5-Fluoro-1,10-phenanthroline) show superior potency (EC₅₀ = 0.12 μM) compared to methyl or chloro analogs, likely due to enhanced electron-withdrawing effects and bioavailability .

Electronic and Coordination Behavior

  • Electron-Donating vs. Withdrawing Groups: Methyl (electron-donating) substituents increase electron density at the phenanthroline core, enhancing metal-ligand charge transfer in luminescent Ru(II) complexes . In contrast, nitro or fluoro groups (electron-withdrawing) stabilize lower oxidation states in Pd(II) and Pt(II) complexes, affecting redox potentials .
  • Steric Effects : Bulky substituents (e.g., 4,7-diphenyl) reduce coordination flexibility, whereas methyl groups at the 5-position minimally distort the planar geometry of metal complexes .

Biological Activity

5-Methyl-1,10-phenanthroline (5-Mephen) is a derivative of 1,10-phenanthroline, a compound known for its ability to intercalate with DNA and form complexes with metal ions. This article explores the biological activity of 5-Mephen, focusing on its cytotoxic effects, DNA binding properties, and potential therapeutic applications.

Chemical Structure and Properties

5-Mephen is characterized by a methyl group at the 5-position of the phenanthroline ring. This modification influences its biological activity significantly compared to its non-methylated counterpart. The compound is soluble in water and forms stable complexes with various metal ions, notably iron(II), enhancing its biological properties.

Cytotoxicity

The cytotoxic effects of 5-Mephen have been extensively studied using various cancer cell lines. One significant study assessed its activity against the L1210 murine leukemia cell line. The results indicated that 5-Mephen exhibits substantial cytotoxicity with an IC50 value of 2.8 ± 0.8 µM . This is markedly lower than the IC50 value for non-methylated 1,10-phenanthroline, which is 9.7 ± 0.3 µM .

Table 1: IC50 Values of Methylated Phenanthrolines Against L1210 Cells

CompoundIC50 (µM)
1,10-Phenanthroline9.7 ± 0.3
This compound2.8 ± 0.8
5,6-Dimethyl-1,10-phenanthroline1.5 ± 0.3
Other Methylated Derivatives>50

This data underscores the enhanced cytotoxicity associated with methylation at the 5-position and suggests that structural modifications can significantly influence biological activity.

DNA Binding Affinity

The interaction of 5-Mephen with DNA has been studied using circular dichroism (CD) spectroscopy and viscosity measurements. These studies reveal that the binding affinity of 5-Mephen to calf thymus DNA is significantly higher than that of non-methylated derivatives. The methyl group at the 5-position likely stabilizes the intercalation process, facilitating stronger binding interactions .

The mechanism by which 5-Mephen exerts its cytotoxic effects involves intercalation into DNA strands, leading to disruption of replication and transcription processes. This action is similar to that observed with other intercalating agents but is enhanced due to the compound's structural modifications.

Case Studies

In a comparative study involving various methylated phenanthrolines, researchers found that compounds with methyl groups at positions 5 and 6 exhibited superior biological activity compared to those with methylation at other positions . This suggests a structure-activity relationship where specific substitutions can optimize therapeutic efficacy.

Potential Therapeutic Applications

Given its potent cytotoxicity and ability to bind DNA effectively, 5-Mephen has potential applications in cancer therapy. Its effectiveness against leukemia cell lines positions it as a candidate for further development in anticancer drug formulations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-1,10-phenanthroline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves substitution reactions of 4,7-dichloro-1,10-phenanthroline derivatives. For example, introducing a methyl group at the 5-position can be achieved using amines (e.g., pyrrolidine) or methyl-containing nucleophiles under controlled conditions. Reaction yields depend on substituent positions (C2, C5, C9), solvent choice, and temperature. Optimized procedures report yields up to 96% when using 10H-phenothiazine as a substituent .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound and its metal complexes?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm substitution patterns and purity.
  • Mass Spectrometry (MS): For molecular weight verification and fragmentation analysis (e.g., loss of chloride/bromide in dichloro derivatives) .
  • Elemental Analysis: To validate stoichiometry.
  • Single-Crystal X-ray Diffraction: For structural elucidation of complexes .

Q. How is this compound utilized in fluorimetric detection of metal ions?

Methodological Answer: The methyl group enhances photostability and coordination strength. For example, Ru(II) complexes with this compound exhibit strong fluorescence, enabling trace metal detection (e.g., ruthenium) via excitation at 450 nm and emission at 610 nm. Calibration curves are constructed using standard solutions to quantify analyte concentrations .

Advanced Research Questions

Q. How does the methyl substituent at the 5-position affect the electrochemical properties of 1,10-phenanthroline derivatives?

Methodological Answer: The methyl group introduces steric and electronic effects, altering redox potentials. Cyclic voltammetry studies reveal that 5-methyl derivatives undergo two one-electron oxidation steps, forming intermediates like 5-methyl-4-(5-oxido-10H-phenothiazin-10-yl)-1,10-phenanthroline. HPLC-MS/MS identifies cleavage products (e.g., loss of phenothiazine moieties) during reduction, confirming mechanistic pathways .

Q. What methodological approaches are used to study the catalytic efficiency of Ru(II) complexes with this compound in oxidation reactions?

Methodological Answer:

  • Synthesis: Ru(II) complexes are prepared by refluxing RuCl₃ with this compound in ethanol.
  • Electrochemical Analysis: Cyclic voltammetry evaluates redox activity and stability.
  • Catalytic Testing: Oxidation of substrates (e.g., alcohols) is monitored via gas chromatography, comparing turnover frequencies (TOF) with other ligands (e.g., bipyridine) .

Q. How can researchers resolve contradictions in reported CO₂ adsorption capacities of MOFs incorporating this compound derivatives?

Methodological Answer: Discrepancies arise from structural flexibility and pore size variations. To address this:

  • Control Synthesis: Standardize MOF preparation using mixed donor linkers (phenanthroline-carboxylate) and fixed metal ions (e.g., Zn²⁺).
  • Adsorption Isotherms: Measure CO₂ uptake at standardized pressures and temperatures.
  • In Situ XRD: Monitor framework flexibility during gas adsorption .

Q. What strategies optimize substitution reactions of 4,7-dichloro-1,10-phenanthroline to achieve high-yield 5-methyl derivatives?

Methodological Answer: Optimization strategies include:

  • Amine Selection: Bulky amines (e.g., 10H-phenothiazine) improve steric guidance for selective substitution.
  • Temperature Control: Reactions at 110–120°C in benzene-dichloromethane (1:1) enhance yields.
  • Substituent Positioning: Methyl groups at C2/C9 positions reduce steric hindrance, favoring C5 substitution.
SubstituentAmine UsedYield (%)Reference
5-FluoroPhenothiazine96
5-MethylCarbazole89
5-FluoroPyrrolidine51

Properties

IUPAC Name

5-methyl-1,10-phenanthroline
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InChI

InChI=1S/C13H10N2/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13/h2-8H,1H3
Source PubChem
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InChI Key

UJAQYOZROIFQHO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2
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Molecular Formula

C13H10N2
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DSSTOX Substance ID

DTXSID4062771
Record name 1,10-Phenanthroline, 5-methyl-
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Molecular Weight

194.23 g/mol
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Physical Description

Off-white or pale yellow powder; [Alfa Aesar MSDS]
Record name 5-Methyl-1,10-phenanthroline
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CAS No.

3002-78-6
Record name 5-Methyl-1,10-phenanthroline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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